molecular formula C15H19N3O2 B7468299 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione

3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione

Cat. No. B7468299
M. Wt: 273.33 g/mol
InChI Key: OJCZDAMNWBYHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), a receptor that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione have been extensively studied. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. It also exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione in lab experiments is its wide range of potential applications. It can be used in studies involving inflammation, cancer, and neurodegenerative diseases, among others. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the addition of 1-ethyl-2-chloropyrrolidine and sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-17-9-5-6-11(17)10-18-14(19)12-7-3-4-8-13(12)16-15(18)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZDAMNWBYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione

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